![molecular formula C23H26Cl2N2OS2 B2679826 2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol CAS No. 478063-38-6](/img/structure/B2679826.png)
2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol is a useful research compound. Its molecular formula is C23H26Cl2N2OS2 and its molecular weight is 481.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
A notable application of related compounds involves their potential in antimicrobial treatments. For instance, novel triazinone derivatives, which share a structural resemblance to the compound , have been evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potency as mosquito larvicidal agents (Kumara et al., 2015). Similarly, sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and demonstrated antimicrobial activities against various microorganisms, highlighting the potential of thiadiazole compounds in antimicrobial applications (Belavagi et al., 2015).
Synthesis and Characterization
The synthesis and structural characterization of compounds related to 2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol are crucial for their applications in various fields. For example, novel imidazolidine-bridged bis(phenolato) ligands have been prepared and used to create sodium and ytterbium complexes, demonstrating the importance of thiadiazole derivatives in the development of new materials (Xu et al., 2007). Additionally, the preparation of novel 1,2,4-thiadiazoles through cyclization with 4-methylbenzenesulfonyl cyanide showcases innovative approaches to synthesizing thiadiazole compounds (Unangst et al., 1993).
Materials Science and Polymerization
Thiadiazole derivatives play a significant role in materials science, especially in the synthesis of polymers and functional materials. Titanium and zirconium complexes containing [N, O] ligands have been synthesized using thiadiazole compounds, indicating their utility in ethylene polymerization and the development of new polymeric materials (Jia & Jin, 2009).
Photocytotoxicity in Cancer Treatment
Mn(I)-based carbonyl complexes derived from thiadiazole compounds have been studied for their photocytotoxicity against cancer cells, demonstrating a novel application in the field of photo-theranostics. These complexes release CO upon activation with visible light, offering a trackable and efficient method for inducing photocytotoxicity in HeLa cells (Musib et al., 2019).
properties
IUPAC Name |
2,6-ditert-butyl-4-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2OS2/c1-22(2,3)15-10-14(11-16(19(15)28)23(4,5)6)20-26-27-21(30-20)29-12-13-7-8-17(24)18(25)9-13/h7-11,28H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJSVWWLKLHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)

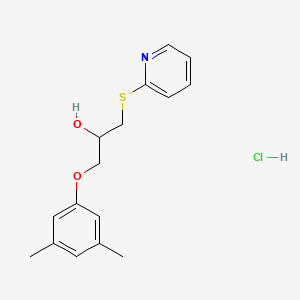
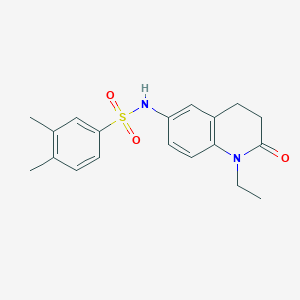
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)
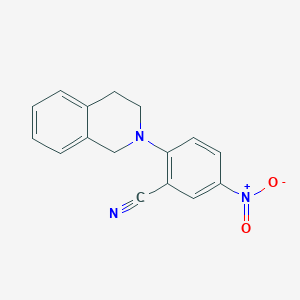


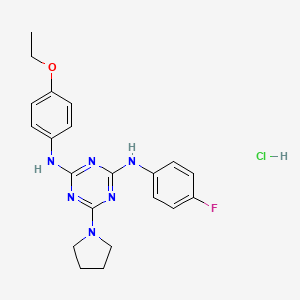
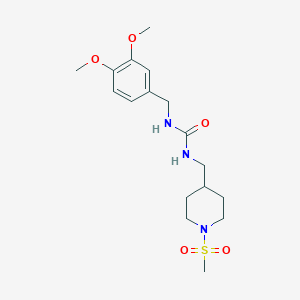
![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)
![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)